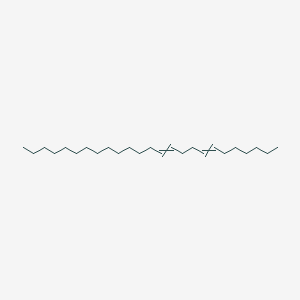
Pentacosa-7,11-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,11Z)-Pentacosa-7,11-diene is a long-chain hydrocarbon with the molecular formula C25H48. It is characterized by the presence of two double bonds at the 7th and 11th positions in the Z-configuration. This compound is a type of diene, which means it contains two carbon-carbon double bonds. It is found in nature and has been studied for its role in chemical ecology, particularly in the context of insect pheromones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,11Z)-pentacosa-7,11-diene can be achieved through various methods. One common approach involves the use of Grignard reagents in a cross-coupling reaction. The process typically starts with the preparation of a suitable precursor, such as a halogenated hydrocarbon, which is then reacted with a Grignard reagent to form the desired diene. The reaction conditions often include the use of a catalyst, such as palladium, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (7Z,11Z)-pentacosa-7,11-diene may involve large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of homogeneous catalysis and controlled reaction environments ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(7Z,11Z)-Pentacosa-7,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically reducing the double bonds to single bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and oxygen in the presence of a catalyst such as manganese dioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons and other substituted derivatives.
Applications De Recherche Scientifique
(7Z,11Z)-Pentacosa-7,11-diene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of dienes and the mechanisms of various chemical reactions.
Biology: It plays a role in the study of insect pheromones, particularly in the context of mating behaviors in species such as Drosophila melanogaster.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Mécanisme D'action
The mechanism of action of (7Z,11Z)-pentacosa-7,11-diene involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors in the antennae of insects, triggering a cascade of signaling events that lead to behavioral responses such as mating. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7Z,11Z)-Heptacosa-7,11-diene: Another long-chain diene with similar structural features but a longer carbon chain.
(7Z,11Z)-Nonacosa-7,11-diene: Similar to (7Z,11Z)-pentacosa-7,11-diene but with an even longer carbon chain.
Uniqueness
(7Z,11Z)-Pentacosa-7,11-diene is unique due to its specific chain length and the position of its double bonds. These structural features confer specific chemical and biological properties, making it distinct from other similar compounds. Its role as a pheromone in certain insect species further highlights its unique biological significance .
Propriétés
IUPAC Name |
pentacosa-7,11-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWXEURPGIPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693950 |
Source


|
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127599-39-7 |
Source


|
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

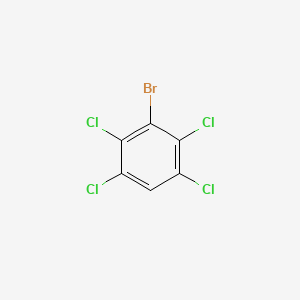
![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)
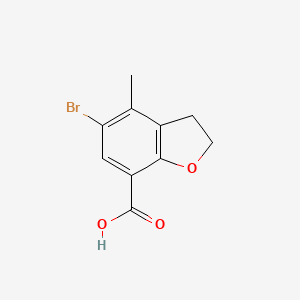
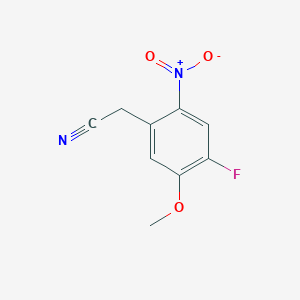
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
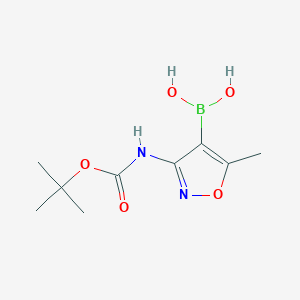
![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)
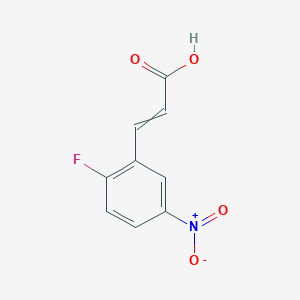
![1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine](/img/structure/B12434835.png)
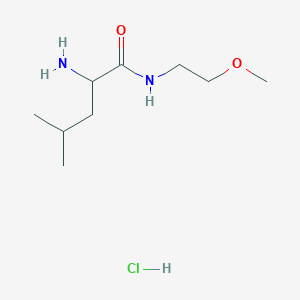
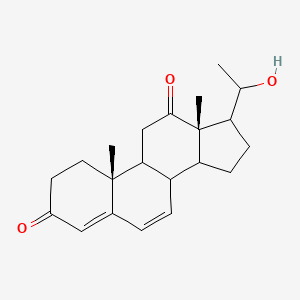
![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)
